5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid
Description
5-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid (CAS: 1341822-36-3) is a fluorinated aromatic carboxylic acid derivative protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₂₂H₁₆FNO₄ (molecular weight: 377.37 g/mol), featuring an Fmoc-protected amino group at the 5-position and a fluorine atom at the 2-position of the benzoic acid core . This compound is primarily used as an intermediate in peptide synthesis and medicinal chemistry, leveraging the Fmoc group’s orthogonality in solid-phase synthesis . Its structural design combines steric protection (via Fmoc) with electronic modulation (via fluorine), making it valuable for drug discovery and materials science applications.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGAHXKRAPKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions, enabling subsequent peptide coupling or functionalization.
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Mechanism : Base-induced β-elimination removes the Fmoc group, generating a free amine and releasing CO₂ and fluorene derivatives.
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Applications : Critical for solid-phase peptide synthesis (SPPS), enabling iterative chain elongation .
Substitution Reactions at the Fluorine Position
The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (NAS).
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Key Insight : Fluorine's meta-directing effect guides substitution to the 5-position, enabling regioselective modifications.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions for bioconjugation or prodrug development.
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Notable Example : Coupling with polyethylene glycol (PEG) amines enhances solubility for biomedical applications .
Oxidation and Reduction Pathways
Controlled redox reactions modify the aromatic system or side chains.
| Reaction | Reagents | Products | Outcome | Citations |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol | Partially saturated ring derivatives | Enhanced conformational flexibility | |
| Oxidative dearomatization | mCPBA, CH₂Cl₂ | Epoxy-cyclohexadienone intermediates | Access to polycyclic scaffolds |
Table 1: Antimicrobial Activity of Derivatives
Table 2: Antiproliferative Activity (IC₅₀ Values)
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Target | Citations |
|---|---|---|---|---|
| Peptide-Fmoc-2FBA conjugate | HeLa (cervical) | 0.45 | Topoisomerase IIα | |
| Fluorinated benzamide inhibitor | MCF-7 (breast) | 1.2 | Tyrosine kinase signaling |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Chemical Synthesis Applications
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for the introduction of the fluorine atom, which can enhance the biological activity and metabolic stability of the resultant compounds. The fluorenylmethoxycarbonyl (Fmoc) group provides a protective function that is crucial in peptide synthesis, allowing for selective deprotection during the coupling of amino acids.
Key Applications:
- Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It allows for efficient coupling reactions while protecting the amino group from unwanted reactions .
- Fluorinated Compounds: The presence of fluorine can significantly alter the pharmacokinetic properties of drugs, making this compound valuable in drug development.
Biological and Medicinal Chemistry
In medicinal chemistry, 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid is studied for its potential therapeutic applications. The fluorine atom's electronegativity can influence the interaction between the drug and its biological target.
Research Findings:
- Anticancer Properties: Some studies have explored derivatives of this compound for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
- Antiviral Activity: Research indicates that fluorinated compounds may exhibit enhanced antiviral properties against certain viruses, making them candidates for further investigation in antiviral drug design .
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid and analogous Fmoc-protected benzoic acid derivatives:
Key Comparisons
Alkoxy Groups: The 3-isobutoxy analog () exhibits increased hydrophobicity, favoring membrane permeability in drug delivery systems .
Synthetic Yields: Fmoc-protected amino acids with aliphatic side chains (e.g., piperidine-substituted butanoic acid) achieve higher yields (95%) compared to aromatic analogs due to fewer steric challenges . The target compound’s yield is unspecified, but similar Fmoc-protected benzoic acids typically report yields of 75–90% in optimized protocols .
Biological Relevance: Compounds with tertiary amines (e.g., piperidine-substituted butanoic acid) show enhanced interaction with G-protein-coupled receptors (GPCRs) due to basic side chains . The fluorine atom in the target compound may improve metabolic stability and bioavailability in vivo compared to hydroxyl or chloro analogs .
Physical Properties :
- Melting points for Fmoc-protected benzoic acids vary widely: fluorinated/chlorinated derivatives typically melt at 120–150°C, while hydroxylated analogs exceed 200°C due to hydrogen bonding .
Biological Activity
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid, commonly referred to as Fmoc-2-amino-5-fluorobenzoic acid, is a compound that has garnered attention in various fields of biochemical and pharmaceutical research. This article delves into its biological activity, applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H16FNO4
- Molecular Weight : Approximately 359.38 g/mol
- Appearance : White to light yellow powder
- Solubility : Soluble in dimethylformamide (DMF)
- Melting Point : Approximately 213 °C (decomposes)
1. Peptide Synthesis
Fmoc-2-amino-5-fluorobenzoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group of amino acids during peptide chain elongation.
Mechanism :
- The Fmoc group is added to the amino acid to protect it during coupling reactions.
- After the coupling step, the Fmoc group is removed using a piperidine solution, allowing for the addition of subsequent amino acids.
Results :
Research indicates that using this compound enhances the purity and yield of synthesized peptides, which are crucial for further biochemical studies and drug development.
2. Pharmaceutical Research
The compound plays a significant role in developing peptide-based therapeutics. Its use in synthesizing peptide drugs has shown potential therapeutic effects, particularly as anticancer agents.
Case Study :
A study demonstrated that peptides synthesized using Fmoc-2-amino-5-fluorobenzoic acid exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential in targeted cancer therapies.
1. Antimicrobial Effects
Recent investigations have explored the antimicrobial properties of fluorene derivatives, including Fmoc-2-amino-5-fluorobenzoic acid. The presence of fluorine atoms in its structure has been linked to increased antimicrobial activity against various bacterial strains.
Research Findings :
In vitro assays have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting its utility as a scaffold for developing new antimicrobial agents .
2. Antiproliferative Activity
Fluorenone derivatives have been reported to possess significant antiproliferative activity. The introduction of specific substituents on the fluorenone framework can enhance this activity.
Mechanism :
The antiproliferative effects are thought to be mediated through the inhibition of topoisomerase enzymes, which play a critical role in DNA replication and cell division.
Comparative Table of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid?
Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection strategies , commonly used in peptide chemistry to shield amino groups during reactions. Key steps include:
- Resin activation : Pre-treatment of NovaSyn TGR resin with dichloromethane (DCM) and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
- Fmoc deprotection : Use of 20% piperidine in DMF to remove the Fmoc group, followed by neutralization with N-ethyl-N,N-diisopropylamine .
- Coupling reactions : Amino acid derivatives (e.g., Fmoc-protected amines) are coupled under inert conditions at controlled temperatures (-10°C to 20°C) .
- Cleavage and purification : Final cleavage from the resin using TFA (trifluoroacetic acid) and purification via reverse-phase HPLC. Structural validation is performed using MALDI-TOF mass spectrometry .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for aerosol prevention .
- Toxicity management : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Avoid direct contact; wash hands after handling .
- Storage : Keep in moisture-free environments at -20°C, sealed under argon to prevent decomposition .
- Incompatible materials : Reacts with strong acids/bases and oxidizing agents, releasing toxic fumes (e.g., NOₓ, CO) upon combustion .
Advanced Research Questions
Q. How can solid-phase synthesis of this compound be optimized for higher yields?
Methodological Answer: Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., coupling steps from hours to minutes) while maintaining >90% yield .
- Solvent selection : Use of DCM:DMF (1:1) mixtures improves solubility of hydrophobic intermediates .
- Coupling agent efficiency : Comparative studies show HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms HBTU in sterically hindered reactions .
- Real-time monitoring : Employ inline FTIR or LC-MS to track reaction progress and minimize side products .
Q. How can contradictions in spectral data (e.g., NMR, HPLC) be resolved during characterization?
Methodological Answer:
- NMR analysis : Compare chemical shifts with structurally analogous compounds (e.g., 3-((Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acid) to validate assignments .
- HPLC method development : Use gradient elution (ACN:H₂O + 0.1% TFA) to separate diastereomers or degradation products. Retention time discrepancies >0.5 min indicate impurities .
- Mass spectrometry cross-validation : MALDI-TOF and ESI-MS should agree within ±0.1 Da. Discrepancies may signal adduct formation or isotopic interference .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Methodological Answer: Key analogs and their distinguishing features:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH stability : Degrades rapidly in acidic conditions (pH <3) due to Fmoc cleavage. Stable in neutral to mildly basic buffers (pH 7–9) for >48 hours .
- Thermal stability : Decomposes at >150°C, with a half-life of 2 hours at 100°C. Storage at -20°C preserves integrity for >6 months .
- Light sensitivity : UV exposure (254 nm) induces photodegradation; amber vials are recommended .
Contradiction Analysis in Existing Data
Q. How to address conflicting reports on the compound’s ecotoxicological profile?
Methodological Answer:
- Data gaps : Current SDS sheets lack ecotoxicity data (e.g., LC₅₀ for aquatic organisms) .
- Proposed testing : Conduct OECD 201/202 assays (algae/daphnia acute toxicity) and compare with structurally similar Fmoc-amino acids (e.g., LD₅₀ = 50 mg/L for Fmoc-alanine) .
- Read-across approach : Use predictive models (e.g., ECOSAR) to estimate toxicity based on logP (calculated logP = 3.2) and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
